Cas no 130339-51-4 (1-4-(Difluoromethoxy)phenylpropan-1-amine)
1-4-(Difluoromethoxy)phenylpropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-[4-(difluoromethoxy)phenyl]propan-1-amine
- Benzenemethanamine, 4-(difluoromethoxy)-α-ethyl-
- 1-(4-difluoromethoxyphenyl)-propylamine
- 1-4-(Difluoromethoxy)phenylpropan-1-amine
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- Inchi: 1S/C10H13F2NO/c1-2-9(13)7-3-5-8(6-4-7)14-10(11)12/h3-6,9-10H,2,13H2,1H3
- InChI Key: MIFMZIPFCNEFBM-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(OC(F)F)C=C1)(N)CC
1-4-(Difluoromethoxy)phenylpropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D256655-10mg |
1-[4-(Difluoromethoxy)phenyl]propan-1-amine |
130339-51-4 | 10mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D256655-50mg |
1-[4-(Difluoromethoxy)phenyl]propan-1-amine |
130339-51-4 | 50mg |
$ 230.00 | 2022-06-05 | ||
| TRC | D256655-100mg |
1-[4-(Difluoromethoxy)phenyl]propan-1-amine |
130339-51-4 | 100mg |
$ 340.00 | 2022-06-05 | ||
| Enamine | EN300-112600-0.05g |
1-[4-(difluoromethoxy)phenyl]propan-1-amine |
130339-51-4 | 95% | 0.05g |
$205.0 | 2023-10-26 | |
| Enamine | EN300-112600-0.1g |
1-[4-(difluoromethoxy)phenyl]propan-1-amine |
130339-51-4 | 95% | 0.1g |
$306.0 | 2023-10-26 | |
| Enamine | EN300-112600-0.25g |
1-[4-(difluoromethoxy)phenyl]propan-1-amine |
130339-51-4 | 95% | 0.25g |
$438.0 | 2023-10-26 | |
| Enamine | EN300-112600-0.5g |
1-[4-(difluoromethoxy)phenyl]propan-1-amine |
130339-51-4 | 95% | 0.5g |
$691.0 | 2023-10-26 | |
| Enamine | EN300-112600-1.0g |
1-[4-(difluoromethoxy)phenyl]propan-1-amine |
130339-51-4 | 95% | 1g |
$884.0 | 2023-06-09 | |
| Enamine | EN300-112600-2.5g |
1-[4-(difluoromethoxy)phenyl]propan-1-amine |
130339-51-4 | 95% | 2.5g |
$1735.0 | 2023-10-26 | |
| Enamine | EN300-112600-5.0g |
1-[4-(difluoromethoxy)phenyl]propan-1-amine |
130339-51-4 | 95% | 5g |
$2566.0 | 2023-06-09 |
1-4-(Difluoromethoxy)phenylpropan-1-amine Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 1-4-(Difluoromethoxy)phenylpropan-1-amine
1-4-(Difluoromethoxy)phenylpropan-1-amine: A Comprehensive Overview
The compound 1-4-(Difluoromethoxy)phenylpropan-1-amine, with CAS No. 130339-51-4, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a phenyl group substituted with a difluoromethoxy moiety and a propaneamine backbone. The difluoromethoxy group introduces interesting electronic and steric properties, making this compound a valuable substrate for various chemical transformations and applications.
Recent studies have highlighted the potential of 1-4-(Difluoromethoxy)phenylpropan-1-amine in drug discovery. Researchers have explored its role as a building block for constructing bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of the difluoromethoxy group enhances the molecule's ability to interact with biological targets, making it a promising candidate for further investigation in medicinal chemistry.
In terms of synthesis, the compound can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. One notable approach involves the reaction of 4-difluoromethoxyaniline with propionyl chloride, followed by subsequent reductions to yield the amine derivative. These methods have been optimized in recent years to improve yields and reduce reaction times, making the synthesis of 1-4-(Difluoromethoxy)phenylpropan-1-amine more efficient and scalable.
The physical properties of this compound are also worth noting. It has a melting point of approximately 85°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its spectral data, including UV-vis and NMR spectra, have been well-documented in recent studies, providing valuable insights into its structural integrity and reactivity.
Beyond its chemical significance, 1-4-(Difluoromethoxy)phenylpropan-1-amine has found applications in materials science. For instance, it has been used as a precursor for synthesizing advanced polymers with tailored electronic properties. The incorporation of the difluoromethoxy group into polymer backbones has been shown to enhance their thermal stability and conductivity, opening new avenues for their use in electronic devices.
In conclusion, 1-4-(Difluoromethoxy)phenylpropan-1-amine is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as an important molecule for future research and development.
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